molecular formula C13H17N3O4S B3281359 3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid CAS No. 733030-45-0

3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid

Cat. No.: B3281359
CAS No.: 733030-45-0
M. Wt: 311.36 g/mol
InChI Key: TYQLURJFXMSFSW-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at the 1-position with a methyl group, at the 5-position with a dimethylaminosulfonyl moiety, and at the 2-position with a propanoic acid chain. The dimethylaminosulfonyl group enhances solubility in polar solvents and may contribute to biological activity, such as enzyme inhibition, by mimicking sulfonamide pharmacophores . Structural analogs vary primarily in alkyl chain length at the 1-position or substituents on the benzimidazole ring, which influence physicochemical properties and pharmacological profiles.

Properties

IUPAC Name

3-[5-(dimethylsulfamoyl)-1-methylbenzimidazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-15(2)21(19,20)9-4-5-11-10(8-9)14-12(16(11)3)6-7-13(17)18/h4-5,8H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQLURJFXMSFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154992
Record name 5-[(Dimethylamino)sulfonyl]-1-methyl-1H-benzimidazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733030-45-0
Record name 5-[(Dimethylamino)sulfonyl]-1-methyl-1H-benzimidazole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733030-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Dimethylamino)sulfonyl]-1-methyl-1H-benzimidazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid , known by its CAS number 733030-45-0 , is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H17N3O4S
  • Molecular Weight : 311.36 g/mol
  • Structure : The compound features a benzimidazole ring substituted with a dimethylaminosulfonyl group and a propanoic acid moiety.

Research indicates that compounds containing benzimidazole structures often exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological mechanisms of This compound are still being elucidated, but preliminary studies suggest the following:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes, potentially affecting metabolic pathways in target organisms.
  • Receptor Modulation : Benzimidazole derivatives are known to interact with specific receptors, which may lead to altered cellular signaling pathways.

Therapeutic Applications

The compound's potential therapeutic applications are under investigation, particularly in areas such as:

  • Antimicrobial Agents : Given the structure's similarity to other known antimicrobial agents, it may possess activity against bacterial and fungal pathogens.
  • Cancer Therapy : The ability to modulate cell signaling pathways could make this compound a candidate for cancer treatment.

Case Studies and Experimental Data

  • In Vitro Studies : Preliminary in vitro studies have demonstrated that the compound can inhibit the growth of specific bacterial strains at certain concentrations. For example, concentrations around 50 μM have shown significant inhibition in hemolysis assays, suggesting potential antimicrobial properties .
  • Cellular Assays : In cellular assays focused on cancer cell lines, the compound exhibited cytotoxic effects at varying concentrations. The IC50 values need further exploration to establish its efficacy compared to existing treatments .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of similar compounds indicates that modifications in chemical structure can significantly impact absorption and bioavailability. This aspect is crucial for determining the therapeutic window for clinical applications.

Data Table

Study TypeConcentration (μM)Observed EffectReference
Hemolysis Assay50~50% inhibition of secretion
Cancer Cell LineVariesCytotoxic effects observed
Antimicrobial Testing50Significant growth inhibition

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid exhibit anticancer properties. Benzimidazole derivatives have been studied for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of benzimidazole derivatives in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that derivatives of benzimidazole possess activity against a range of bacteria and fungi. The sulfonamide group in this compound may contribute to its antimicrobial efficacy by interfering with bacterial folate synthesis .

Proteomics

This compound is utilized in proteomics research for its ability to modify proteins. The dimethylamino group can serve as a reactive site for labeling proteins, allowing researchers to study protein interactions and functions in biological systems . This application is particularly relevant in understanding disease mechanisms and developing therapeutic strategies.

Polymer Synthesis

The compound's unique structure allows it to be incorporated into polymer matrices, enhancing the properties of materials used in drug delivery systems. Research has shown that polymers containing benzimidazole units exhibit improved thermal stability and mechanical properties, making them suitable for biomedical applications .

Case Study 1: Anticancer Research

A recent study investigated the anticancer effects of benzimidazole derivatives, including compounds structurally similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines, supporting the potential use of these compounds in cancer therapy .

Case Study 2: Antimicrobial Screening

In another research effort, a series of benzimidazole derivatives were screened for antimicrobial activity. The findings revealed that certain modifications, such as the introduction of sulfonamide groups, enhanced the compounds' efficacy against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 1-Position

Ethyl-Substituted Analog: 3-{5-[(Dimethylamino)sulfonyl]-1-ethyl-1H-benzimidazol-2-yl}propanoic Acid
  • Molecular Formula : C15H19N3O4S (vs. C14H17N3O4S for the methyl analog).
  • Impact: The ethyl group increases molecular weight (353.44 g/mol vs. This substitution may alter metabolic stability or membrane permeability .
Butyl-Substituted Analog: 3-[1-Butyl-5-[(dimethylamino)sulfonyl]-1H-benzimidazol-2-yl]propanoic Acid
  • Molecular Formula : C16H23N3O4S.
  • Impact : The butyl chain further increases lipophilicity, which may enhance tissue penetration but reduce solubility in polar solvents. Such modifications are critical for tuning pharmacokinetic properties .

Table 1: Substituent Comparison at the 1-Position

Compound 1-Position Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound (Methyl) Methyl C14H17N3O4S 339.37
Ethyl Analog Ethyl C15H19N3O4S 353.44
Butyl Analog Butyl C16H23N3O4S 353.44

Substituent Effects on the Benzimidazole Core

Nitro- and Trifluoromethyl-Substituted Analog: 2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid
  • Structure: Features electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups at the 5- and 7-positions.
  • The trifluoromethyl group increases metabolic resistance, while the nitro group may confer redox activity .

Table 2: Core Substituent Comparison

Compound 5-Position Substituent 7-Position Substituent Key Functional Groups
Target Compound Dimethylaminosulfonyl None Propanoic acid
Nitro/Trifluoromethyl Analog Trifluoromethyl Nitro Propenoic acid

Q & A

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

  • Methodological Answer : Measure plasma half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) via LC-MS/MS after intravenous/oral administration in rodents. Tissue distribution studies (liver, kidney, brain) assess bioavailability and blood-brain barrier penetration. Metabolite identification (bile/urine) guides structural optimization to reduce clearance. Allometric scaling (mouse-to-human) predicts clinical dosing .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid
Reactant of Route 2
3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.